

Ozagrel intermediate synthesis using Methyl 3-(4-bromomethyl)cinnamate

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Compound of Interest

Compound Name: Methyl 3-(4-bromomethyl)cinnamate

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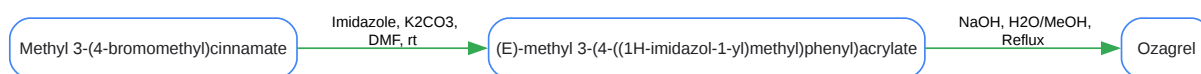
Synthesis of Ozagrel Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of a key intermediate for Ozagrel, a potent and selective thromboxane A2 synthase inhibitor. The synthesis commences from **Methyl 3-(4-bromomethyl)cinnamate** and proceeds through a two-step pathway involving nucleophilic substitution with imidazole followed by ester hydrolysis to yield Ozagrel. This document provides detailed experimental protocols, quantitative data, and visualizations of the synthesis pathway and the pharmacological mechanism of action of Ozagrel.

Overview of the Synthetic Pathway

The synthesis of Ozagrel from **Methyl 3-(4-bromomethyl)cinnamate** is a straightforward and efficient process. The initial step involves a nucleophilic substitution reaction where the bromine atom of the bromomethyl group is displaced by an imidazole molecule. This reaction is typically facilitated by a mild base in a polar aprotic solvent. The resulting intermediate, (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate, is then subjected to hydrolysis to convert the methyl ester to a carboxylic acid, yielding the final product, Ozagrel.



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A logical workflow for the synthesis of Ozagrel.

Experimental Protocols

Synthesis of (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate (Intermediate 1)

This procedure outlines the nucleophilic substitution reaction between **Methyl 3-(4-bromomethyl)cinnamate** and imidazole.

Materials:

- **Methyl 3-(4-bromomethyl)cinnamate**
- Imidazole
- Potassium carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of **Methyl 3-(4-bromomethyl)cinnamate** (1.0 eq) in DMF, add imidazole (1.2 eq) and potassium carbonate (1.5 eq).
- Stir the reaction mixture at room temperature for 12-16 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure intermediate.

Synthesis of Ozagrel (Hydrolysis of Intermediate 1)

This procedure details the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

- (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate
- Sodium hydroxide (NaOH)
- Methanol (MeOH)
- Water
- Hydrochloric acid (HCl)

Procedure:

- Dissolve (E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate (1.0 eq) in a mixture of methanol and water.
- Add a solution of sodium hydroxide (2.0 eq) and reflux the mixture for 2-4 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- After cooling to room temperature, acidify the reaction mixture with HCl to a pH of approximately 6-7.

- The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield Ozagrel.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the Ozagrel intermediate and the final product.

Table 1: Reaction Parameters

Step	Reaction	Key Reagents	Solvent	Temperature	Time	Yield (%)
1	Nucleophilic Substitution	Imidazole, K ₂ CO ₃	DMF	Room Temp.	12-16 h	~85-95% (estimated)
2	Hydrolysis	NaOH	MeOH/H ₂ O	Reflux	2-4 h	~90-98% (estimated)

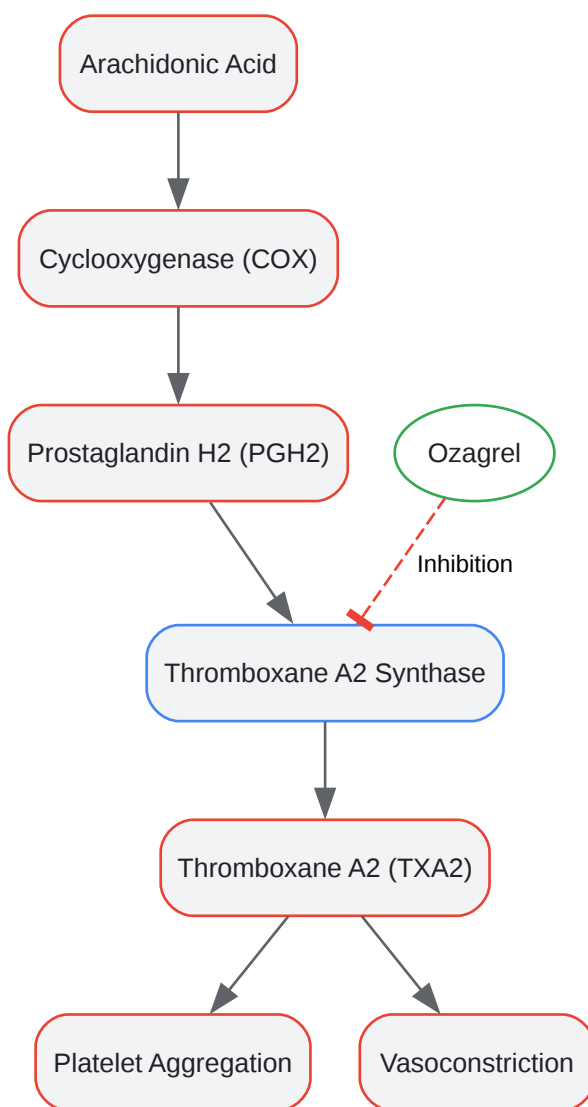
Table 2: Characterization Data

Compound	Molecular Formula	Molecular Weight (g/mol)	¹ H NMR (δ ppm)	¹³ C NMR (δ ppm)
Methyl 3-(4-bromomethyl)cinamate	C ₁₁ H ₁₁ BrO ₂	255.11	7.65 (d, 1H), 7.50 (d, 2H), 7.40 (d, 2H), 6.45 (d, 1H), 4.50 (s, 2H), 3.80 (s, 3H)	167.1, 144.5, 137.9, 134.5, 129.8, 129.2, 118.1, 51.8, 32.9
(E)-methyl 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylate	C ₁₄ H ₁₄ N ₂ O ₂	242.28	7.70 (s, 1H), 7.65 (d, 1H), 7.45 (d, 2H), 7.25 (d, 2H), 7.15 (s, 1H), 6.90 (s, 1H), 6.40 (d, 1H), 5.15 (s, 2H), 3.75 (s, 3H)	167.0, 144.8, 137.5, 136.2, 135.0, 129.5, 128.5, 128.0, 119.5, 117.8, 51.7, 50.0
Ozagrel	C ₁₃ H ₁₂ N ₂ O ₂	228.25	12.5 (br s, 1H), 7.75 (s, 1H), 7.60 (d, 1H), 7.50 (d, 2H), 7.30 (d, 2H), 7.20 (s, 1H), 6.95 (s, 1H), 6.30 (d, 1H), 5.20 (s, 2H)	168.5, 145.0, 137.8, 136.5, 135.2, 129.8, 128.8, 128.2, 119.8, 118.0, 50.2

Note: NMR data are representative and may vary slightly based on the solvent and instrument used.

Pharmacological Signaling Pathway

Ozagrel is a selective inhibitor of thromboxane A₂ (TXA₂) synthase. By blocking this enzyme, Ozagrel prevents the conversion of prostaglandin H₂ (PGH₂) to TXA₂. Thromboxane A₂ is a potent vasoconstrictor and promoter of platelet aggregation. Therefore, by inhibiting its synthesis, Ozagrel exerts antiplatelet and vasodilatory effects, which are beneficial in the treatment of various cardiovascular and cerebrovascular diseases.



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Mechanism of action of Ozagrel.

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